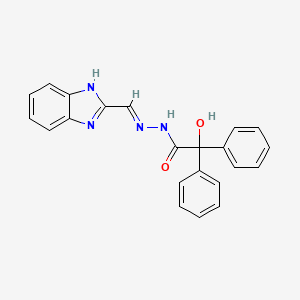
2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a heterocyclic compound that has been synthesized using various methods, and its mechanism of action has been investigated for its potential use in biochemical and physiological studies. In
Wirkmechanismus
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it may act through various pathways, such as inhibition of DNA topoisomerase II, modulation of protein kinase activity, and interaction with DNA and RNA.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone in lab experiments include its potential as a fluorescent probe for imaging studies, its ability to induce apoptosis in cancer cells, and its antimicrobial properties. However, its limitations include its potential toxicity and the need for further investigation into its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone. These include further investigation into its mechanism of action, exploration of its potential as a therapeutic agent for various diseases, and development of new synthesis methods for the compound. Additionally, the use of 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone in combination with other drugs or compounds may also be explored for enhanced therapeutic effects.
Conclusion
In conclusion, 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation into its potential as a therapeutic agent for various diseases and development of new synthesis methods for the compound may lead to exciting discoveries in the field of scientific research.
Synthesemethoden
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been achieved using various methods. One of the most common methods involves the reaction of 2-aminobenzamide with cyclohexanone in the presence of a reducing agent such as sodium borohydride. Other methods involve the use of different starting materials and reagents, such as isatoic anhydride and hydrazine hydrate, to produce the desired product.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, such as antitumor, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential use as a fluorescent probe for imaging studies.
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-15-12-6-2-3-7-13(12)17-16(18-15)19-10-9-11-5-1-4-8-14(11)19/h1,4-5,8H,2-3,6-7,9-10H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDGRDALEFNADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6012954.png)
![2-[4-(cyclohexylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6012964.png)
![ethyl 4-cyano-3-methyl-5-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B6012972.png)
![3-(1-adamantyl)-1-(2-hydroxyethyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B6012988.png)
![2,4-dihydroxy-3-methylbenzaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6012991.png)
![N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine](/img/structure/B6012995.png)

![2-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6013022.png)
![6-chloro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6013037.png)


![N-{4-hydroxy-3-isopropyl-5-[(4-methoxyphenyl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B6013055.png)
![2-{1-(cyclohexylmethyl)-4-[(6-methoxy-2H-chromen-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6013057.png)
![{2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate](/img/structure/B6013062.png)